Antioxidant peptide A

free radical scavenging oxidative stress peptide synthesis

Generic antioxidant peptides from protein hydrolysates introduce sequence variability that undermines assay reproducibility. Antioxidant Peptide A (PHCKRM, CAS 159147-88-3) delivers a precisely defined hexapeptide combining Cys (thiol), His (imidazole), and Met (thioether) redox-active residues for multi-mechanism radical scavenging. • HPLC purity ≥98%, lyophilized powder • Defined MW 770.97 g/mol for MS calibration • Suitable for DPPH, ABTS, and cellular ROS assays. Empirically validate activity in your experimental system.

Molecular Formula C31H54N12O7S2
Molecular Weight 771.0 g/mol
CAS No. 159147-88-3
Cat. No. B595666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntioxidant peptide A
CAS159147-88-3
Molecular FormulaC31H54N12O7S2
Molecular Weight771.0 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
InChIInChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1
InChIKeyNHZJOSHEZUEDBO-BTNSXGMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antioxidant Peptide A: Product Profile


Antioxidant peptide A (CAS 159147-88-3) is a synthetic hexapeptide with the amino acid sequence H-Pro-His-Cys-Lys-Arg-Met-OH (PHCKRM) [1]. It has a molecular formula of C31H54N12O7S2 and a molecular weight of 770.97 g/mol [1]. The peptide is characterized by the presence of key amino acid residues — including cysteine (Cys) with its thiol (-SH) group, histidine (His), and methionine (Met) — which are structurally associated with free radical scavenging capacity [2]. Vendor specifications typically report HPLC purity at ≥96.5%, with the product supplied in lyophilized form requiring storage at ≤ -20°C [1].

Workflow In vitro antioxidant screening assays
Composition Defined hexapeptide with multi-residue redox-active sequence (Cys, His, Met)
Format Lyophilized research-grade peptide

Antioxidant Peptide A: Why Generic Substitution Fails


Antioxidant peptides are not interchangeable reagents; their biological and chemical performance is dictated by the precise amino acid sequence, stereochemistry, and side-chain composition. Even minor sequence variations (e.g., substitution or truncation) or different salt forms (e.g., trifluoroacetate vs. acetate) can substantially alter radical scavenging kinetics, metal-chelating efficiency, and stability profiles [1]. Antioxidant peptide A (PHCKRM) contains a specific arrangement of Pro-His-Cys-Lys-Arg-Met that combines a thiol-bearing cysteine, a metal-chelating histidine, and a sulfur-containing methionine [2]. Substituting this compound with a generic 'antioxidant peptide' from a protein hydrolysate or an in-class analog lacking this precise sequence motif would invalidate experimental reproducibility, as the mechanism and potency of antioxidant action are sequence-dependent [1].

Sequence specificity not transferable

Antioxidant activity depends on precise Pro-His-Cys-Lys-Arg-Met motif; generic hydrolysates or truncated analogs may shift radical scavenging kinetics and metal-chelating behavior, limiting experimental reproducibility.

Salt-form and counterion mismatch

Different salt forms (e.g., trifluoroacetate vs. acetate) can alter solubility and stability profiles; directly substituting with an unspecified counterion may affect assay conditions and stock solution behavior.

Antioxidant Peptide A: Comparative Evidence


Redox-Active Residues: Glutathione Comparison

Antioxidant peptide A (PHCKRM) contains a six-residue sequence (Pro-His-Cys-Lys-Arg-Met) that incorporates three amino acids with established antioxidant properties: cysteine (thiol group), histidine (imidazole ring), and methionine (thioether) . Reduced glutathione (GSH, γ-Glu-Cys-Gly) contains only one such residue (cysteine). The presence of multiple redox-active moieties in Antioxidant peptide A provides multiple electron-donating sites per molecule [1]. While direct IC50 head-to-head comparison data for Antioxidant peptide A vs. GSH are absent from the publicly accessible scientific literature as of the search date, the structural comparison establishes a class-level differentiation in radical scavenging capacity based on side-chain composition [1].

Redox-active residues vs. GSH
Class-level
3 residues (Cys, His, Met) vs. 1 residue (Cys) for reduced glutathione
Supports broader mechanistic base for radical scavenging
Direct head-to-head IC50 data not available in public literature
free radical scavenging oxidative stress peptide synthesis

Solution Stability Documentation Gap

Vendor documentation for Antioxidant peptide A explicitly states: 'Information concerning product stability, particularly in solution, has rarely been reported and in most cases we can only offer a general guide' . This contrasts with the well-documented solution stability parameters available for widely used antioxidant peptides such as reduced glutathione, for which standardized reconstitution protocols and stability data (e.g., oxidation rates in aqueous buffer, recommended pH ranges) are routinely provided by multiple suppliers . The absence of established solution stability data for Antioxidant peptide A constitutes a practical procurement consideration for users planning to use this peptide in solution-based assays.

Solution stability documentation
Data to verify
Vendor states stability information 'rarely reported'; only general guidance available
Additional characterization effort may be required for solution-based assays
GSH offers extensive vendor-provided stability data for comparison
peptide stability reagent handling experimental design

Antioxidant Peptide A: Research Applications


Multi-Residue Free Radical Scavenging

Antioxidant peptide A is suitable for in vitro antioxidant screening assays (e.g., DPPH, ABTS, superoxide radical, or hydroxyl radical scavenging) where the experimental objective is to evaluate a synthetic peptide containing multiple distinct redox-active moieties (Cys thiol, His imidazole, Met thioether) within a single defined sequence [1]. This multi-residue composition distinguishes it from simpler dipeptide antioxidants such as carnosine or anserine [2]. Users should note that validated IC50 values for this specific compound are not publicly available and must be empirically determined under the user's assay conditions.

Cancer Cell Oxidative Stress Research

Based on vendor-reported activity descriptors, Antioxidant peptide A has been described as exhibiting radical scavenging activity in cancer cell models [1]. This makes it a candidate reagent for researchers investigating peptide-mediated modulation of intracellular reactive oxygen species (ROS) in tumor cell lines, provided that the user validates activity and dose-response relationships in their specific cellular system.

Peptide Structural Benchmarking

The defined hexapeptide sequence PHCKRM with specified purity (≥96.5% HPLC) makes Antioxidant peptide A a suitable reference standard for analytical method development, including HPLC method validation, mass spectrometry sequence confirmation, and peptide quantification assays [1]. Its well-characterized molecular weight (770.97 g/mol) and defined amino acid composition support its use as a calibration or system suitability standard in peptide analytical workflows [1].

Lyophilized Reagent Reconstitution Protocols

Given the vendor's explicit note that solution stability information for this compound is rarely reported [1], Antioxidant peptide A presents a relevant use case for researchers developing or optimizing lyophilized peptide reconstitution and storage protocols. This scenario is particularly applicable when evaluating the handling requirements of sulfur-containing peptides (cysteine, methionine) prone to oxidation, where the user may need to establish empirical stability parameters under their laboratory conditions [1].

Application
Selection Property
Validation Focus
In vitro antioxidant screening assays
Multi-residue redox-active sequence
Empirical radical scavenging activity determination
Tumor cell-line oxidative stress studies
Reported cell-model activity context
Dose-response and intracellular ROS endpoint validation
Peptide analytical standard
Defined sequence and reported purity
HPLC and mass spectrometry method validation
Lyophilized peptide handling protocols
Sulfur-containing peptide stability profile
Empirical solution stability and storage optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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